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Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836 Get Quote

Preamble: A Note on the Subject Compound
As a Senior Application Scientist, the principles of Expertise, Experience, Authoritativeness,

and Trustworthiness (E-E-A-T) are the bedrock of any technical document I author. It is with

these principles in mind that I must begin this guide with a critical clarification. The subject of

this guide is 4-Acetyl-2-methoxybenzoic acid (CAS RN: 102362-04-9). Initial broad-spectrum

analysis of available literature reveals a significant and frequent confusion between this

compound and its structural analogs, namely 4-acetyl-2-methylbenzoic acid and 4-methoxy-2-

methylbenzoic acid. The available peer-reviewed literature, patents, and spectroscopic

databases are rich with data for these analogs but are notably sparse for the specified topic, 4-
Acetyl-2-methoxybenzoic acid.

Therefore, this guide will proceed by presenting the verified, albeit limited, information specific

to 4-Acetyl-2-methoxybenzoic acid. It will then, for illustrative and comparative purposes,

discuss the properties and synthesis of its closely related analogs where such comparison

provides valuable context for a researcher. This approach is taken to maintain the highest level

of scientific integrity and to prevent the extrapolation of data from one compound to another, a

practice that could lead to significant errors in research and development.

Part 1: Core Profile of 4-Acetyl-2-methoxybenzoic
acid
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This section is dedicated exclusively to the verified properties of 4-Acetyl-2-methoxybenzoic
acid.

Molecular Identity and Structure
The foundational step in any chemical investigation is the unambiguous identification of the

compound. 4-Acetyl-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its

structure is characterized by a benzoic acid core with a methoxy (-OCH₃) group at the C2

position and an acetyl (-COCH₃) group at the C4 position.

IUPAC Name: 4-acetyl-2-methoxybenzoic acid

CAS Number: 102362-04-9[1][2]

Molecular Formula: C₁₀H₁₀O₄[3][4]

Molecular Weight: 194.18 g/mol [3]

The spatial arrangement of these functional groups dictates the molecule's electronic

properties and steric profile, which in turn govern its reactivity and potential biological activity.

The electron-donating methoxy group ortho to the carboxylic acid can influence the acidity of

the carboxyl proton and the reactivity of the aromatic ring, while the electron-withdrawing acetyl

group para to the carboxyl group also plays a significant role in modulating these properties.

Physicochemical Properties
Quantitative physical data for 4-Acetyl-2-methoxybenzoic acid is limited. The data presented

below is consolidated from chemical supplier databases, which serve as the primary source of

this information in the absence of comprehensive academic studies.
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Property Value Source

CAS Number 102362-04-9 [1][2]

Molecular Formula C₁₀H₁₀O₄ [3][4]

Molecular Weight 194.18 g/mol [3]

Storage Condition
Sealed in dry, room

temperature
[3][5]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported

across publicly accessible databases for this specific compound. Researchers are advised to

perform their own characterization upon synthesis or acquisition.

Part 2: Synthesis and Spectroscopic Analysis - A
Field Perspective
Due to the lack of specific published protocols for 4-Acetyl-2-methoxybenzoic acid, this

section will present a generalized synthetic strategy based on established organic chemistry

principles. This theoretical approach is designed to provide a logical starting point for a

researcher aiming to synthesize this molecule.

A Proposed Synthetic Pathway
A plausible and logical route to 4-Acetyl-2-methoxybenzoic acid would likely involve a

Friedel-Crafts acylation of a suitably protected 2-methoxybenzoic acid derivative. The causality

behind this choice is rooted in the directing effects of the substituents on the aromatic ring.

Conceptual Workflow:
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Step 1: Protection

Step 2: Acylation

Step 3: Deprotection

2-Methoxybenzoic acid
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Esterification
(e.g., SOCl₂, MeOH)

Methyl 4-acetyl-2-methoxybenzoate

Friedel-Crafts Acylation
(e.g., AcCl, AlCl₃)

4-Acetyl-2-methoxybenzoic acid

Hydrolysis
(e.g., NaOH, then H₃O⁺)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Acetyl-2-methoxybenzoic acid.

Experimental Rationale:
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Protection: The carboxylic acid group of the starting material, 2-methoxybenzoic acid, is

highly deactivating and can complex with the Lewis acid catalyst used in Friedel-Crafts

reactions. Therefore, it is standard practice to protect it, typically as an ester (e.g., methyl

ester). This is a self-validating step; proceeding without it would likely lead to low or no yield

of the desired acylated product.

Friedel-Crafts Acylation: The methoxy group is an ortho-, para- director. Since the ortho

position is sterically hindered by the adjacent ester group, acylation is expected to occur

predominantly at the para position, yielding the desired 4-acetyl derivative. The choice of

acetyl chloride (AcCl) and a Lewis acid like aluminum chloride (AlCl₃) is a standard and well-

validated protocol for this transformation.

Deprotection: The final step is the hydrolysis of the methyl ester back to the carboxylic acid.

This is typically achieved under basic conditions (saponification) followed by an acidic

workup to protonate the carboxylate salt.

Expected Spectroscopic Signatures
While specific experimental spectra for 4-Acetyl-2-methoxybenzoic acid are not readily

available, we can predict the key features based on its structure. These predictions are vital for

a researcher to confirm the identity of the synthesized product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2748836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2748836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Expected Key Features

¹H NMR

• -COOH Proton: A broad singlet, typically

downfield (>10 ppm).• Aromatic Protons: Three

distinct signals in the aromatic region (~7-8

ppm), exhibiting coupling patterns consistent

with a 1,2,4-trisubstituted ring.• -OCH₃ Protons:

A sharp singlet around 3.9-4.0 ppm.• -COCH₃

Protons: A sharp singlet around 2.5-2.6 ppm.

¹³C NMR

• Carboxyl Carbon (-COOH): Signal >165 ppm.•

Ketone Carbon (-C=O): Signal ~197 ppm.•

Aromatic Carbons: Six distinct signals, including

two quaternary carbons and four CH carbons.

The carbon attached to the methoxy group

would be significantly upfield.• Methoxy Carbon

(-OCH₃): Signal ~56 ppm.• Acetyl Methyl

Carbon (-CH₃): Signal ~26 ppm.

IR Spectroscopy

• O-H Stretch (Carboxylic Acid): A very broad

band from ~2500-3300 cm⁻¹.• C=O Stretch

(Carboxylic Acid): A strong, sharp peak around

1700-1725 cm⁻¹.• C=O Stretch (Ketone): A

strong, sharp peak around 1670-1690 cm⁻¹.• C-

O Stretch (Methoxy/Acid): Strong bands in the

1250-1300 cm⁻¹ region.

Mass Spectrometry

• Molecular Ion (M⁺): A peak at m/z = 194.05,

corresponding to the molecular weight of

C₁₀H₁₀O₄.• Key Fragments: Expect loss of -OH

(m/z 177), -COOH (m/z 149), and a prominent

peak for the acetyl cation [CH₃CO]⁺ (m/z 43).

General Protocol for Spectroscopic Analysis:

A self-validating system for characterization would involve a multi-technique approach.

Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2748836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field

spectrometer (e.g., 400 MHz or higher) to confirm proton-proton and proton-carbon

connectivities, validating the substitution pattern.

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the

elemental composition (C₁₀H₁₀O₄) by comparing the experimental mass to the theoretical

mass with high precision.

IR Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the

presence of the key functional groups (carboxylic acid, ketone, ether).

Part 3: Potential Applications in Research and Drug
Development
While no specific applications for 4-Acetyl-2-methoxybenzoic acid are documented, its

structure suggests potential utility as an intermediate in organic synthesis and medicinal

chemistry. Benzoic acid derivatives are a cornerstone of drug development, appearing in

numerous approved pharmaceuticals. The functional groups on this molecule offer several

handles for further chemical modification, making it a potentially valuable building block for

creating libraries of novel compounds for screening.

For instance, the ketone functionality could be reduced to an alcohol, converted to an oxime, or

used in reactions to build heterocyclic rings. The carboxylic acid can be converted to esters,

amides, or acid halides for further coupling reactions. A hypothetical role is illustrated below.
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Caption: Potential of the scaffold in synthetic diversification.

This logical relationship diagram illustrates how the distinct functional groups of 4-Acetyl-2-
methoxybenzoic acid can serve as independent reaction sites for building molecular

complexity, a fundamental strategy in drug discovery.

Conclusion
4-Acetyl-2-methoxybenzoic acid is a compound with a well-defined structure but limited

publicly available data regarding its synthesis, properties, and applications. This guide has

provided all verifiable information while transparently acknowledging the significant data gaps.

A robust, logical synthetic pathway has been proposed, and the expected analytical signatures

have been detailed to aid researchers in its synthesis and characterization. The potential of this

molecule as a synthetic intermediate is clear, though its practical utility remains an area open

for future investigation. It is imperative for any scientist working with this compound to rely on

their own experimental data for validation and to be cautious of data pertaining to similar, but

distinct, chemical structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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